Ethyl (6-ethynyl[1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate

Catalog No.
S14414542
CAS No.
M.F
C10H8N4O2S
M. Wt
248.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl (6-ethynyl[1,3]thiazolo[4,5-b]pyrazin-2-yl)c...

Product Name

Ethyl (6-ethynyl[1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate

IUPAC Name

ethyl N-(6-ethynyl-[1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate

Molecular Formula

C10H8N4O2S

Molecular Weight

248.26 g/mol

InChI

InChI=1S/C10H8N4O2S/c1-3-6-5-11-7-8(12-6)17-9(13-7)14-10(15)16-4-2/h1,5H,4H2,2H3,(H,11,13,14,15)

InChI Key

ANNUGWKXWSQKPX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=NC2=NC=C(N=C2S1)C#C

Ethyl (6-ethynyl[1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate is a complex organic compound that belongs to the class of carbamates. Carbamates are characterized by the presence of the functional group -N(C=O)O-, which is derived from carbamic acid. This particular compound features a unique thiazolo-pyrazine structure, which contributes to its distinctive chemical properties and potential biological activities.

The compound can be structurally represented as follows:

  • Molecular Formula: C₁₃H₉N₃OS
  • Molecular Weight: 253.29 g/mol

The presence of the ethynyl group and the thiazolo[4,5-b]pyrazin moiety suggests potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents.

Typical of carbamates, including:

  • Hydrolysis: In aqueous environments, it can hydrolyze to form ethyl alcohol and the corresponding amine.
  • Decomposition: Under acidic or basic conditions, it may decompose into simpler compounds.
  • Reactivity with Nucleophiles: The carbonyl carbon in the carbamate group can be attacked by nucleophiles, leading to the formation of new derivatives.

These reactions are critical for understanding its behavior in biological systems and its potential applications in synthetic chemistry.

The synthesis of ethyl (6-ethynyl[1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate can be approached through several methods:

  • Condensation Reactions: Combining thiazole derivatives with ethynyl pyrazine intermediates followed by carbamation using ethyl chloroformate.
  • Cyclization Reactions: Utilizing appropriate precursors that allow for cyclization to form the thiazolo-pyrazine structure.
  • Functional Group Modifications: Starting from known thiazole or pyrazine compounds and modifying their functional groups to introduce the carbamate moiety.

These methods highlight the versatility required in synthetic organic chemistry to develop complex molecules.

Ethyl (6-ethynyl[1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate has potential applications in various fields:

  • Pharmaceuticals: As a lead compound for developing new drugs targeting infections or cancer.
  • Agricultural Chemistry: Potential use as a pesticide or herbicide due to its biological activity.
  • Material Science: Possible incorporation into polymers or coatings that require specific chemical properties.

The exploration of these applications is crucial for advancing both scientific understanding and practical uses.

Interaction studies involving ethyl (6-ethynyl[1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate could focus on:

  • Protein Binding: Investigating how this compound interacts with various proteins could provide insights into its mechanism of action.
  • Metabolic Pathways: Understanding how it is metabolized in biological systems can inform its safety and efficacy profiles.

Such studies are essential for assessing the pharmacokinetics and pharmacodynamics of this compound.

Several compounds share structural similarities with ethyl (6-ethynyl[1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate. Here are some notable examples:

Compound NameStructure TypeUnique Features
Ethyl CarbamateCarbamateCommonly found in alcoholic beverages; associated with carcinogenicity .
6-Ethynylthiazolo[4,5-b]pyrazineThiazole-PyrazineLacks carbamate functionality; potential as an antimicrobial agent .
PyrazinamidePyrazineUsed as an anti-tuberculosis drug; differs significantly in structure .
UrethaneCarbamateSimilar functional group but different structural framework; used in polymers .

Ethyl (6-ethynyl[1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate's unique combination of ethynyl and thiazolo-pyrazine structures distinguishes it from these compounds, potentially offering novel therapeutic avenues not explored by others.

Traditional methodologies for constructing the thiazolo[4,5-b]pyrazine core rely on sequential heterocyclization and substitution reactions. A foundational strategy involves the tandem reaction of isothiocyanate-terminated resins with o-bromo-2-aminopyrazines, as demonstrated in solid-phase synthesis protocols. This approach achieves cyclization through nucleophilic aromatic substitution, where the thiourea intermediate undergoes intramolecular cyclization upon heating, yielding the 2-aminothiazolo[4,5-b]pyrazine scaffold. For example, resin-bound isothiocyanate 2 reacts with 3-bromo-2-aminopyrazine at 100°C in dimethylformamide (DMF), producing the cyclized product in 70–85% yield after cleavage.

A complementary annulation route employs potassium thiocyanate and 3-amino-5-bromo-2-chloropyridine under acidic conditions to form the thiazole ring. Subsequent Suzuki-Miyaura coupling with boronic acids installs substituents at the C6 position, a critical step for introducing ethynyl groups in later stages. This method, while reliable, often requires protection-deprotection sequences for the amino group, as exemplified by the use of tert-butoxycarbonyl (Boc) to prevent side reactions during cross-coupling.

Key limitations of traditional approaches include:

  • Moderate yields (60–75%) in multi-step sequences
  • Challenges in regiocontrol during C6 functionalization
  • Labor-intensive purification steps for resin-bound intermediates

Novel Catalytic Strategies for Thiazolo-Pyrazine Core Formation

Recent advances in catalysis have addressed the inefficiencies of classical methods. Silver(I) triflate-catalyzed heteroannulation represents a breakthrough, enabling direct formation of the thiazolo-pyrazine system from linear precursors. In this methodology, silver coordinates to alkynyl groups in propargylamide intermediates, facilitating intramolecular nucleophilic attack by the pyrazine nitrogen at the β-position of the activated alkyne. For instance, treatment of propargylamide 15a with 10 mol% AgOTf in toluene at 90°C induces 7-endo-dig cyclization, achieving 78% yield of the fused heterocycle.

Cobalt(III)-catalyzed C–H activation provides an alternative route to functionalized cores. The N-aryl γ-lactam-directed ortho-ethynylation developed by Kumar et al. demonstrates the potential for late-stage ethynyl introduction. While not directly applied to thiazolo-pyrazines, this Co(III)/Cp* system (5 mol% catalyst loading) in trifluoroethanol at 80°C achieves 92% yield in analogous systems, suggesting adaptability for C6 ethynylation.

Comparative analysis of catalytic methods:

MethodCatalystTemperatureYield (%)Functionalization Site
AgOTf heteroannulationAgOTf (10 mol%)90°C78Core formation
Co(III)-C–H ethynylation[Cp*Co(CO)I₂]80°C92C6 position
Pd-mediated SuzukiPd(dppf)Cl₂100°C70C6 halogen replacement

Regioselective Ethynylation and Carbamate Functionalization Techniques

The critical C6 ethynylation step demands precise regiocontrol, achieved through two complementary strategies:

  • Halogen-Ethynyl Exchange: Starting from 6-bromo-thiazolo[4,5-b]pyrazine, Sonogashira coupling with trimethylsilylacetylene (TMSA) under Pd/Cu catalysis (Pd(PPh₃)₂Cl₂ 5 mol%, CuI 10 mol%) in triethylamine at 60°C installs the protected ethynyl group. Subsequent desilylation with tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) yields the terminal alkyne, with overall yields of 65–72%.

  • Direct C–H Ethynylation: Building on cobalt-catalyzed methods, the N-aryl γ-lactam directing group facilitates ortho-ethynylation of the pyrazine ring. Using 1.2 equivalents of ethynylbenziodoxolone (EBX) reagent and [Cp*Co(CO)I₂] (5 mol%) in trifluoroethanol at 80°C, this one-step method achieves 85% regioselectivity for the C6 position.

Carbamate introduction employs either:

  • Chlorocarbonylation: Reaction of 2-aminothiazolo[4,5-b]pyrazine with triphosgene (0.33 equiv) in dichloromethane at 0°C, followed by treatment with ethyl alcohol and pyridine to yield the ethyl carbamate (82% yield)
  • Urea Formation: Sequential treatment with phosgene analog and ethanolamine under Schlenk conditions, though this method shows lower yields (68%) due to competing side reactions

Critical parameters for optimal functionalization:

StepReagentSolventTemperatureYield (%)
Ethynylation (Sonogashira)TMSA, Pd/CuEt₃N/THF60°C72
DesilylationTBAFTHF25°C95
CarbamationClCO₂Et, pyridineDCM0→25°C82

XLogP3

1.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

248.03679668 g/mol

Monoisotopic Mass

248.03679668 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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